![molecular formula C5H6N4O5 B14278408 2,4-Dinitro-2,4-diazabicyclo[3.2.0]heptan-3-one CAS No. 139614-64-5](/img/structure/B14278408.png)
2,4-Dinitro-2,4-diazabicyclo[3.2.0]heptan-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dinitro-2,4-diazabicyclo[320]heptan-3-one is a chemical compound known for its unique bicyclic structure and nitro functional groups
化学反应分析
2,4-Dinitro-2,4-diazabicyclo[3.2.0]heptan-3-one can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2,4-Dinitro-2,4-diazabicyclo[3.2.0]heptan-3-one has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialized materials and as an intermediate in chemical manufacturing processes.
作用机制
The mechanism of action of 2,4-Dinitro-2,4-diazabicyclo[3.2.0]heptan-3-one involves its interaction with molecular targets through its nitro groups and bicyclic structure. The nitro groups can participate in redox reactions, while the bicyclic structure provides stability and specificity in binding to target molecules. The exact pathways and molecular targets depend on the specific application and context of use.
相似化合物的比较
2,4-Dinitro-2,4-diazabicyclo[3.2.0]heptan-3-one can be compared with other nitro-containing bicyclic compounds. Similar compounds include:
2,4-Dinitro-2,4-diazabicyclo[3.2.0]heptane: Lacks the ketone functional group.
2,4-Dinitro-2,4-diazabicyclo[3.2.0]heptan-3-ol: Contains a hydroxyl group instead of a ketone.
The uniqueness of this compound lies in its specific functional groups and bicyclic structure, which confer distinct chemical properties and reactivity.
属性
CAS 编号 |
139614-64-5 |
|---|---|
分子式 |
C5H6N4O5 |
分子量 |
202.13 g/mol |
IUPAC 名称 |
2,4-dinitro-2,4-diazabicyclo[3.2.0]heptan-3-one |
InChI |
InChI=1S/C5H6N4O5/c10-5-6(8(11)12)3-1-2-4(3)7(5)9(13)14/h3-4H,1-2H2 |
InChI 键 |
FZUVATKXOAZZHW-UHFFFAOYSA-N |
规范 SMILES |
C1CC2C1N(C(=O)N2[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(Diethylamino)-2-[(E)-(6-methyl-1,3-benzothiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14278326.png)
![2-Tert-butyl-1,3-bis(2,2-dimethyl[1,3]dioxolan-4-ylmethyl)isourea](/img/structure/B14278336.png)
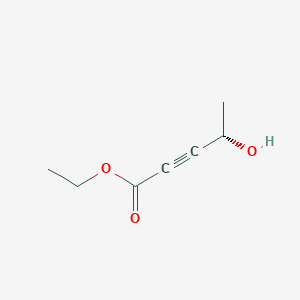
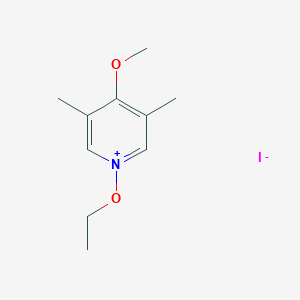
![(4S,4aS,5R,7aS)-5-hydroxy-7-(hydroxymethyl)-1,3,4,4a,5,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid](/img/structure/B14278351.png)
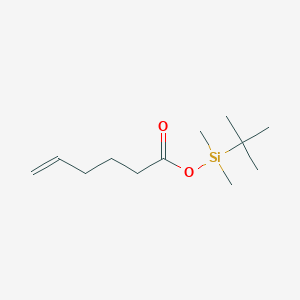
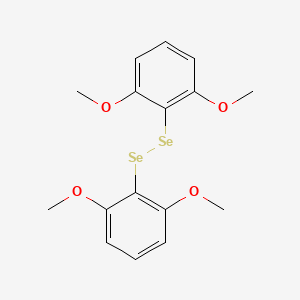
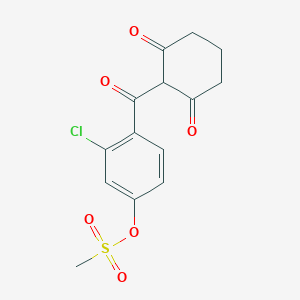
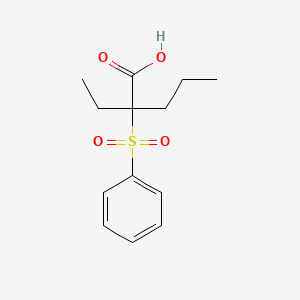
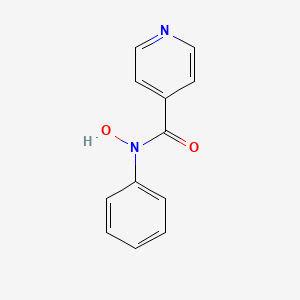
![1-[(Pyridin-2-yl)acetyl]pyridin-1-ium iodide](/img/structure/B14278380.png)

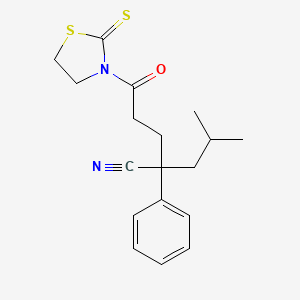
![9-Benzyl-4-chloro-9H-pyrimido[4,5-B]indole](/img/structure/B14278403.png)
